BenchChemオンラインストアへようこそ!

(2R,5S)-Ritlecitinib

JAK-STAT signaling Kinase selectivity Autoimmune disease

This specific (2R,5S) stereoisomer is the active pharmaceutical ingredient in Litfulo, uniquely selective for JAK3 (>300-fold over JAK1/2/TYK2) with irreversible covalent binding. Ideal for dissecting JAK3-dependent signaling in alopecia areata, RA, and IBD preclinical models. Offers established human PK for translational dosing and superior safety profile (6% discontinuation rate). Choose this benchmark compound to align with clinical practice and ensure reproducible, translatable results.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
Cat. No. B8146254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-Ritlecitinib
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
InChIInChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1
InChIKeyCBRJPFGIXUFMTM-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5S)-Ritlecitinib Procurement Guide: Potent JAK3/TEC Inhibitor for Severe Alopecia Areata Research


(2R,5S)-Ritlecitinib, also known as (2R,5S)-PF-06651600 or Litfulo, is an orally bioavailable, small-molecule inhibitor that acts as an irreversible covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases . This specific stereoisomer is the active pharmaceutical ingredient in the FDA and EMA-approved treatment for severe alopecia areata in adults and adolescents aged 12 years and older [1]. Its unique mechanism of action selectively targets signaling pathways mediated by common gamma chain cytokines, making it a critical tool compound for preclinical research in autoimmune and inflammatory diseases .

Why (2R,5S)-Ritlecitinib Cannot Be Substituted with Generic JAK Inhibitors


The therapeutic and biochemical profile of (2R,5S)-Ritlecitinib is highly dependent on its specific stereochemistry and covalent binding mechanism, which cannot be replicated by generic JAK inhibitors. Its unique dual inhibition of JAK3 and TEC family kinases, combined with a short half-life (~2 hours) and irreversible binding, results in a distinct pharmacodynamic and safety profile that has led to specific regulatory approvals for severe alopecia areata [1]. In contrast, pan-JAK inhibitors like tofacitinib and baricitinib exhibit broader kinase inhibition profiles and longer half-lives, leading to different efficacy and adverse event signatures in clinical use [2].

(2R,5S)-Ritlecitinib: Quantitative Differentiation in Kinase Selectivity, Clinical Efficacy, and Pharmacokinetics


Unmatched JAK3 Selectivity: A >300-Fold Window Over JAK1/2/TYK2

(2R,5S)-Ritlecitinib demonstrates high selectivity for JAK3, with an IC50 of 33.1 nM, and shows no measurable inhibitory activity against JAK1, JAK2, or TYK2 at concentrations up to 10,000 nM (IC50 >10,000 nM) . This selectivity window of >302-fold for JAK3 over other JAK family members is a critical differentiator from first-generation JAK inhibitors like tofacitinib, which inhibits JAK1 (IC50=3.2 nM), JAK2 (IC50=4.1 nM), and JAK3 (IC50=1.6 nM) with pan-JAK activity .

JAK-STAT signaling Kinase selectivity Autoimmune disease

Covalent Irreversible Binding: Sustained Target Engagement Despite Short Plasma Half-Life

Ritlecitinib acts as an irreversible covalent inhibitor of JAK3, rapidly inactivating the kinase domain . Despite a short mean terminal half-life of approximately 2 hours [1], its irreversible binding leads to prolonged pharmacodynamic effects, allowing for once-daily oral dosing. This contrasts with reversible JAK inhibitors like baricitinib, which have a longer half-life (~12.5 hours) but require continuous drug presence for target inhibition . The covalent mechanism of ritlecitinib provides a potential advantage in terms of dosing convenience and may contribute to a unique efficacy and safety profile.

Covalent inhibitor JAK3 Pharmacodynamics Drug-target residence time

Efficacy in Severe Alopecia Areata: 23% Achieve SALT ≤20 at Week 24

In the pivotal phase 2b/3 ALLEGRO trial, treatment with ritlecitinib 50 mg once daily resulted in 23% of patients with severe alopecia areata achieving a Severity of Alopecia Tool (SALT) score ≤20 (indicating ≤20% scalp hair loss) at week 24, compared to only 1.6% of patients on placebo [1]. This response was sustained in 85.2-100% of responders through 48 weeks [2]. While direct head-to-head clinical trial data against other JAK inhibitors are lacking, a systematic review and network meta-analysis suggests ritlecitinib demonstrates comparable or improved efficacy versus baricitinib for this specific indication [3].

Alopecia areata SALT score Clinical efficacy JAK inhibitor

Favorable Long-Term Safety Profile: Only 6% Discontinuation Due to Adverse Events Over 2+ Years

An integrated safety analysis of the ALLEGRO clinical trial program, encompassing 1294 patients with a median ritlecitinib exposure of 624 days (2091.7 total patient-years), showed that only 6.0% (n=78) of patients permanently discontinued treatment due to adverse events (AEs) [1]. The most common AEs were headache (17.7%), COVID-19 (15.5%), and nasopharyngitis (12.4%), with serious AEs reported in only 4.4% of patients. This compares favorably to the AE discontinuation rates reported for other JAK inhibitors in rheumatoid arthritis, where rates can exceed 10-15% over similar timeframes [2].

Drug safety Adverse events JAK inhibitor Long-term tolerability

Pediatric-Specific Regulatory Approval: Evidence in Adolescents Aged 12+ Years

(2R,5S)-Ritlecitinib is specifically approved by the FDA and EMA for the treatment of severe alopecia areata in adolescents aged 12 years and older, based on data from the ALLEGRO phase 2b/3 trial showing that one-third of adolescent participants achieved a SALT score ≤20 by week 24, with only 2 out of 105 adolescent participants discontinuing due to adverse events [1]. This pediatric approval is a key differentiator from other JAK inhibitors for alopecia areata; for example, baricitinib is only approved for adults with severe AA [2]. Furthermore, ongoing trials (NCT07029711) are evaluating ritlecitinib in children as young as 6 years old [3].

Pediatric alopecia areata Adolescent medicine JAK inhibitor Regulatory approval

Defined Pharmacokinetic Profile: 64% Bioavailability and Rapid Absorption

A comprehensive human ADME study using accelerator mass spectrometry established that ritlecitinib has an absolute oral bioavailability of 64%, rapid absorption (Tmax ~0.5 hours), and a systemic clearance of 43.7 L/h [1]. This pharmacokinetic profile is well-defined, allowing for precise dosing in preclinical models. In contrast, many early-stage JAK inhibitors lack such detailed human PK data. The short half-life (~2 hours) combined with irreversible target binding supports once-daily dosing and minimizes drug accumulation, which may contribute to its favorable safety profile [2].

Pharmacokinetics Bioavailability ADME Oral administration

Optimal Research and Procurement Scenarios for (2R,5S)-Ritlecitinib


Preclinical Target Validation in JAK3-Specific Autoimmune Models

Due to its high selectivity for JAK3 (>300-fold over JAK1/2/TYK2) and irreversible covalent binding, (2R,5S)-Ritlecitinib is the ideal tool compound for dissecting JAK3-dependent signaling in preclinical models of autoimmune diseases such as alopecia areata, rheumatoid arthritis, and inflammatory bowel disease. Its well-defined human PK profile allows for accurate allometric scaling and translational dosing, making it a preferred reference standard for pharmacodynamic studies.

Comparative Efficacy Studies in Alopecia Areata Models

Given its established clinical efficacy in severe alopecia areata (23% SALT≤20 at 24 weeks), ritlecitinib serves as a critical benchmark for evaluating novel therapeutics in this disease area. Researchers should prioritize this compound when developing new treatments for AA, as it represents the current standard of care for both adult and adolescent patients, enabling direct comparison of efficacy and safety in relevant animal models.

Pediatric and Adolescent Autoimmune Disease Research

(2R,5S)-Ritlecitinib is uniquely positioned for research into juvenile-onset autoimmune conditions due to its regulatory approval in adolescents aged 12+ and ongoing trials in children as young as 6. Researchers investigating the pathophysiology and treatment of pediatric AA or other immune-mediated diseases should select this compound to ensure alignment with clinical practice and to leverage the extensive pediatric safety data available.

Long-Term Tolerability and Safety Pharmacology Studies

The integrated safety data from the ALLEGRO program, showing only a 6% discontinuation rate due to adverse events over >2 years of exposure, makes ritlecitinib an excellent candidate for chronic dosing studies in animal models. Its favorable safety profile, combined with its irreversible binding and short plasma half-life, allows for sustained pathway inhibition with a reduced risk of off-target toxicity, which is crucial for evaluating the long-term effects of JAK3 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5S)-Ritlecitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.